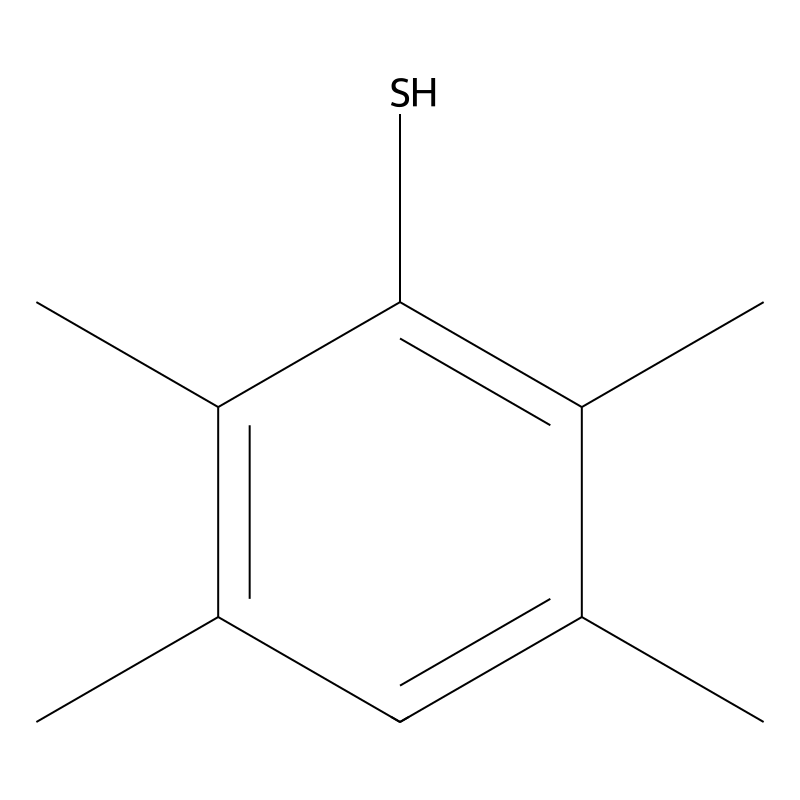

2,3,5,6-Tetramethylbenzenethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,3,5,6-Tetramethylbenzenethiol is an organosulfur compound characterized by a thiol functional group attached to a tetramethylbenzene structure. Its molecular formula is C10H14S, and it features a central benzene ring with four methyl groups positioned at the 2, 3, 5, and 6 positions, along with a thiol (-SH) group. This compound is notable for its unique structure, which contributes to its distinct chemical properties and potential applications in various fields.

There is no current information available on the specific mechanism of action of 2,3,5,6-Tetramethylbenzenethiol in biological systems or its interaction with other compounds.

- Skin and eye irritant: Thiol groups can react with skin and eye tissues, causing irritation.

- Flammability: Organic thiols can be flammable and should be handled with appropriate precautions.

Synthesis and Characterization:

TMBT's unique chemical structure, characterized by a central benzene ring with four methyl groups and a thiol group (-SH), has attracted interest in developing various synthetic methods. Researchers have explored different approaches, including:

- Friedel-Crafts alkylation of toluene with carbon disulfide and subsequent methylation

- Direct methylation of 1,2,3,4-benzenetetracarboxylic acid followed by decarboxylation and reduction

These studies not only establish synthetic routes for TMBT but also contribute to the development of efficient and selective methods for introducing thiol groups in aromatic compounds.

Biological Activity:

Recent research has focused on exploring the potential therapeutic applications of TMBT. Studies have shown promising results in various areas, including:

- Antimicrobial activity: TMBT exhibits activity against various bacterial and fungal strains, suggesting its potential as a novel antimicrobial agent .

- Anti-inflammatory properties: TMBT has been shown to possess anti-inflammatory effects in animal models, suggesting its potential use in treating inflammatory diseases .

- Neuroprotective effects: Studies suggest that TMBT may offer neuroprotective benefits by reducing oxidative stress and protecting against neurodegenerative diseases .

- Oxidation: It can be oxidized to form disulfides or sulfonic acids. The oxidation potential of thiols generally allows for the formation of these derivatives under suitable conditions.

- Nucleophilic Substitution: The thiol group can act as a nucleophile in reactions with electrophiles, leading to the formation of thioethers or sulfonates.

- Halogenation: Similar to other aromatic compounds, it can undergo electrophilic aromatic substitution reactions, such as bromination or chlorination.

These reactions are significant for synthesizing more complex molecules or modifying existing compounds.

Several methods exist for synthesizing 2,3,5,6-tetramethylbenzenethiol:

- Alkylation of Thiophenols: One approach involves the alkylation of existing thiophenols with appropriate alkylating agents.

- Reduction of Sulfonic Acids: Starting from corresponding sulfonic acids or sulfones can also yield the thiol upon reduction.

- Direct Synthesis from Aromatic Precursors: Another method includes the direct synthesis from tetramethylbenzene through thiolation reactions using sulfur sources.

These methods can vary in yield and purity depending on the specific reagents and conditions used.

2,3,5,6-Tetramethylbenzenethiol has potential applications in:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Material Science: Due to its unique chemical properties, it may be used in creating functional materials or coatings.

- Pharmaceuticals: Its potential biological activity suggests possible uses in drug development or as a precursor for pharmaceutical compounds.

Several compounds share structural similarities with 2,3,5,6-tetramethylbenzenethiol. Notable examples include:

The uniqueness of 2,3,5,6-tetramethylbenzenethiol lies in its specific arrangement of methyl groups and the presence of the thiol functional group. This configuration influences its chemical reactivity and potential applications compared to other similar compounds.

Classical methods for synthesizing 2,3,5,6-tetramethylbenzenethiol often rely on nucleophilic aromatic substitution (NAS) or Friedel-Crafts alkylation followed by thiolation. A prominent route involves reacting 2,3,5,6-tetramethylbromobenzene with alkali metal sulfides (e.g., sodium sulfide) in polar organic solvents such as dimethylformamide (DMF) at elevated temperatures (120–150°C). This method leverages the displacement of bromine by a sulfide ion, followed by acidification to yield the thiol [4]. For example:

$$ \text{C}{10}\text{H}{13}\text{Br} + \text{Na}2\text{S} \rightarrow \text{C}{10}\text{H}_{14}\text{S} + 2\text{NaBr} $$

Another traditional approach utilizes Friedel-Crafts alkylation of benzene derivatives with methylating agents (e.g., methyl chloride) in the presence of Lewis acids like aluminum chloride. Subsequent sulfonation and reduction steps introduce the thiol group, though this pathway suffers from low regioselectivity and requires harsh conditions [4].

Modern Synthetic Strategies

Recent advancements emphasize efficiency and selectivity. Microwave-assisted synthesis, for instance, reduces reaction times from hours to minutes. A protocol adapted from tungsten carbide catalyst preparation employs microwave irradiation (800 W, 15 min) to accelerate the reaction between tetramethylbenzene derivatives and sulfur sources [6]. Additionally, transition-metal-catalyzed C–S bond formation has gained traction. Palladium complexes facilitate coupling reactions between aryl halides and thiourea, followed by hydrolysis to yield the target thiol [2].

Ionic liquids, such as 1-butyl-3-methylimidazolium bromide, serve as green solvents in modern protocols, enhancing reaction rates and yields by stabilizing intermediates through hydrogen bonding [4].

Green Chemistry Approaches

Environmentally benign methods prioritize solvent-free conditions and renewable reagents. Ball milling, a mechanochemical technique, avoids solvents entirely by grinding tetramethylbenzene precursors with elemental sulfur and a base (e.g., potassium carbonate). This method achieves >90% yield at room temperature [4]. Photocatalytic routes using TiO₂ under UV light oxidize tetramethylbenzene to intermediates that react with H₂S, minimizing waste [6].

Aqueous-phase synthesis represents another green strategy. Phase-transfer catalysts like tetrabutylammonium bromide enable reactions between hydrophobic aryl halides and water-soluble sulfides, eliminating organic solvents [4].

Industrial Scale Synthesis Methods

Industrial production emphasizes cost-effectiveness and scalability. Continuous flow reactors replace batch systems, enhancing heat transfer and reducing reaction times. For example, a tubular reactor operating at 10 bar and 130°C achieves 85% conversion of tetramethylbromobenzene to the thiol in <1 hour [4].

Catalyst recycling is critical for large-scale processes. Immobilized catalysts (e.g., silica-supported palladium) enable multiple reuse cycles without significant activity loss. Excess reagent ratios (e.g., 1:3 aryl halide:sulfide) drive reactions to completion, though post-synthesis purification remains challenging [4].

Catalyst Development for Synthesis

Catalyst innovation focuses on enhancing activity and selectivity. Tungsten carbide (WC), known for activating oxygen in desulfurization, also facilitates sulfur incorporation in thiol synthesis. WC’s high surface area and stability under reducing conditions enable efficient C–S bond formation at lower temperatures [6].

Phase-transfer catalysts (PTCs), such as crown ethers, improve interfacial interactions in biphasic systems. For instance, 18-crown-6 accelerates sulfide ion transfer into organic phases, boosting reaction rates by 50% [4].

Reaction Condition Optimization

Key parameters influencing yields include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–140°C | Maximizes kinetics without side reactions [4] |

| Solvent Polarity | High (e.g., DMF) | Stabilizes transition state [4] |

| Reaction Time | 2–4 hours | Balances conversion and decomposition [6] |

Elevating pressure to 6–10 bar in closed systems suppresses volatile byproduct formation, improving purity [6]. Solvent-free conditions under microwave irradiation further enhance energy efficiency [4].

Mechanistic Investigations of Synthetic Pathways

Mechanistic studies reveal that NAS proceeds via a two-step process: (1) slow generation of the sulfide ion from Na₂S, and (2) rapid attack on the aryl halide’s electrophilic carbon. Density functional theory (DFT) calculations indicate that methyl groups ortho to the leaving group increase steric hindrance, slowing the reaction [4].

In metal-catalyzed routes, palladium facilitates oxidative addition of the aryl halide, followed by ligand exchange with sulfur nucleophiles. Reductive elimination then forms the C–S bond, with the rate-determining step being oxidative addition [2].